molecular formula C12H17ClFNO B2663447 (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride CAS No. 2260931-05-1

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride

Cat. No.: B2663447
CAS No.: 2260931-05-1
M. Wt: 245.72
InChI Key: BDUKXRXPOVMWAS-MHDYBILJSA-N
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Description

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclohexane ring substituted with an amine group and a fluorophenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-fluorophenol.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with 2-fluorophenol in the presence of a base to form 2-(2-fluorophenoxy)cyclohexanone.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield (1R,2R)-2-(2-fluorophenoxy)cyclohexanol.

    Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(2-Fluorophenoxy)cyclohexan-1-amine
  • (1S,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine
  • (1R,2R)-2-(4-Fluorophenoxy)cyclohexan-1-amine

Uniqueness

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the fluorophenoxy group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H/t10-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUKXRXPOVMWAS-MHDYBILJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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